molecular formula C7H16ClNO B7775234 Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel-

Cat. No.: B7775234
M. Wt: 165.66 g/mol
InChI Key: ORPKUPNVXFLMRG-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- typically involves the catalytic asymmetric synthesis of α-chiral primary amines. This method is highly efficient and provides enantiopure primary amines, which are valuable building blocks for pharmaceuticals and natural compounds .

Industrial Production Methods

Industrial production of this compound often involves the use of titanium dioxide nanoparticles as a catalyst for photocatalytic oxidation. This method is advantageous due to its high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI), sodium halides, and sulfuric acid. The reactions are typically acid-catalyzed .

Major Products Formed

The major products formed from these reactions include cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione .

Scientific Research Applications

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methanol
  • Hexahydrobenzyl alcohol
  • Cyclohexanecarboxaldehyde

Uniqueness

Cyclohexanemethanol, 2-amino-, hydrochloride, (1R,2S)-rel- is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiopure pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

[(1R,2S)-2-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPKUPNVXFLMRG-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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